molecular formula C13H13FN2O3S B2741654 2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide CAS No. 1351658-60-0

2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide

Cat. No. B2741654
CAS RN: 1351658-60-0
M. Wt: 296.32
InChI Key: CIVZUFLJQUNURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an ethanesulfonamide group (a two-carbon chain attached to a sulfonamide group), and a fluorophenoxy group (a phenyl ring attached to an oxygen atom and a fluorine atom) .

Scientific Research Applications

Fluoroionophores Development

A series of fluoroionophores were developed from diamine-salicylaldehyde derivatives, demonstrating spectra diversity when interacting with various metal cations. Specifically, compounds were identified that could chelate Zn^2+ in both organic and semi-aqueous solutions, with anionic-dependent metal binding behavior facilitated by the pyridine moiety, supporting extra intermolecular metal-fluorophore complexation. These fluoroionophores were preliminarily tested for cellular metal staining, showcasing potential applications in general fluorescence and ratio fluorescence methods (Hong et al., 2012).

Corrosion Inhibition

Piperidine derivatives were investigated for their adsorption and corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. The study revealed that these derivatives exhibit significant binding energies on metal surfaces, correlating with their corrosion inhibition efficiencies. This highlights their potential as effective corrosion inhibitors in various industrial applications (Kaya et al., 2016).

Thiophenols Discrimination

A novel design for a reaction-based fluorescent probe was developed for the discrimination of thiophenols over aliphatic thiols. This probe displayed high selectivity and sensitivity, with applications in determining thiophenols in water samples, indicating its usefulness in environmental and biological sciences (Wang et al., 2012).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-pyridin-3-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c14-11-3-5-13(6-4-11)19-8-9-20(17,18)16-12-2-1-7-15-10-12/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVZUFLJQUNURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.